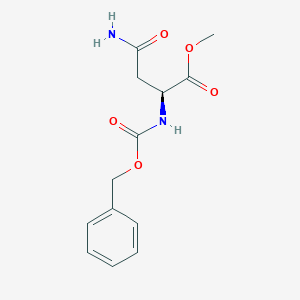

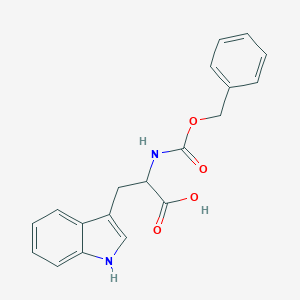

Z-Asn-ome

描述

Z-Asn-ome is a product used in research and development . It has a molecular weight of 280.28 and a chemical formula of C₁₃H₁₆N₂O₅ .

Synthesis Analysis

Z-Asn-ome has been used in the synthesis of peptides. For example, it was used in the total synthesis of bovine pancreatic ribonuclease A . The synthesis involved seven successive azide condensations of peptide fragments .科学研究应用

在缺血/再灌注损伤中的应用

Yaoita、Ogawa、Maehara 和 Maruyama(1998 年)的一项研究表明,三肽抑制剂 Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk) 可以减轻体内的心肌再灌注损伤。这是通过减弱缺血危险区域内的肌细胞凋亡来实现的 (Yaoita 等,1998).

在蛋白质拓扑预测中的应用

Diederichs 等人(1998 年)开发了一种人工神经网络来预测细菌外膜 β 链蛋白的拓扑。该研究重点预测此类蛋白质中 Cα 原子的 z 坐标,有助于理解它们的结构和功能方面 (Diederichs 等,1998).

在基因工程中的应用

Gaj、Gersbach 和 Barbas(2013 年)回顾了锌指核酸酶 (ZFN) 在基因工程中的应用。这些工具重塑了生物学研究,通过刺激修复机制的 DNA 双链断裂实现基因修饰 (Gaj 等,2013).

在材料科学中的应用

Yin 等人(2021 年)研究了锌添加对 Mg-5Ga 合金的微观结构、力学和腐蚀性能的影响。该研究表明,添加锌可以提高机械性能和防腐性能,对材料工程应用具有影响 (Yin 等,2021).

在基因编辑的伦理和科学分析中的应用

Palpant 和 Dudzinski(2013 年)讨论了锌指核酸酶 (ZFN) 技术的伦理和科学方面。他们探讨了 ZFN 研究如何解决基因治疗和基因编辑应用中的伦理和科学问题 (Palpant 和 Dudzinski,2013).

安全和危害

When handling Z-Asn-ome, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

作用机制

Target of Action

Z-Asn-ome, also known as Z-Asparagine methyl ester, is a type of antisense oligonucleotide (ASO) that targets cellular RNAs . ASOs are designed to bind to specific messenger RNAs (mRNAs) and inhibit their translation, thereby controlling the expression of proteins . The primary targets of Z-Asn-ome are therefore the mRNAs that it is designed to bind to.

Mode of Action

The mode of action of Z-Asn-ome involves the recognition and binding to its target mRNAs. This binding leads to the inhibition of gene expression through the induction of RNase H endonuclease activity, which cleaves the RNA-DNA heteroduplex, resulting in a significant reduction of the target gene translation .

Biochemical Pathways

The biochemical pathways affected by Z-Asn-ome are those related to the proteins encoded by the target mRNAs. By inhibiting the translation of these mRNAs, Z-Asn-ome can alter the levels of the corresponding proteins and thus affect the biochemical pathways in which these proteins are involved .

Pharmacokinetics

The pharmacokinetics of Z-Asn-ome, like other ASOs, involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of Z-Asn-ome, determining how much of the compound reaches its target sites in the body.

Result of Action

The result of Z-Asn-ome’s action is the downregulation of the proteins encoded by its target mRNAs. This can lead to changes at the molecular and cellular levels, depending on the functions of these proteins .

Action Environment

The action of Z-Asn-ome can be influenced by various environmental factors. For instance, the presence of other co-learning agents can affect the action of Z-Asn-ome . Moreover, the environmental stochasticity and uncertainties can increase exponentially with the number of agents .

属性

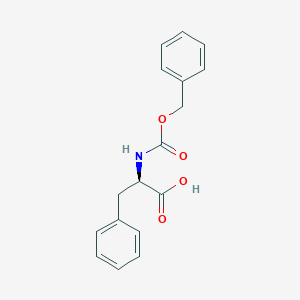

IUPAC Name |

methyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIPRSHYISKHFR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426639 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4668-37-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

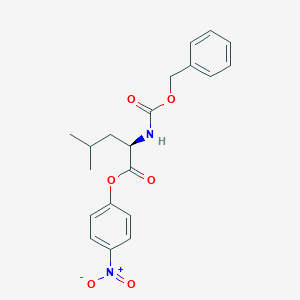

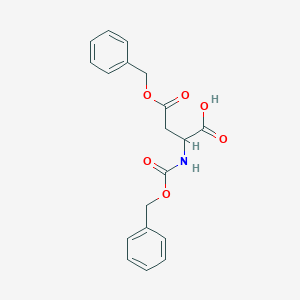

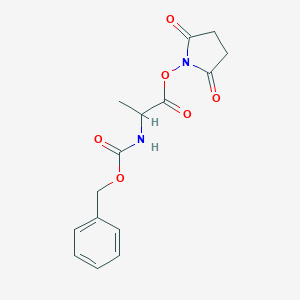

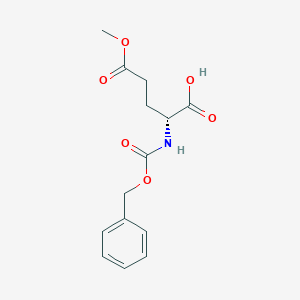

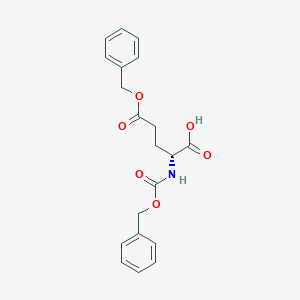

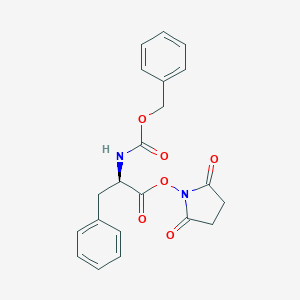

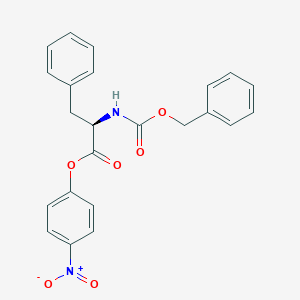

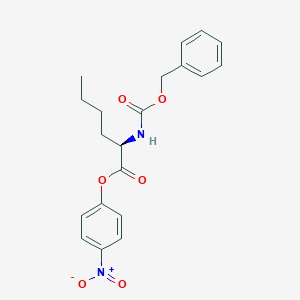

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

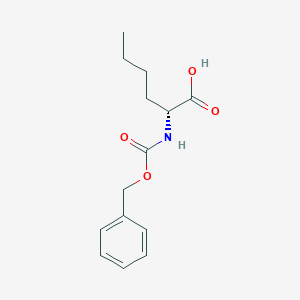

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)